O-Cyclobutyl-hydroxylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

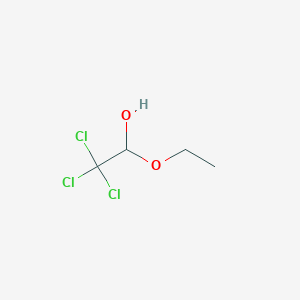

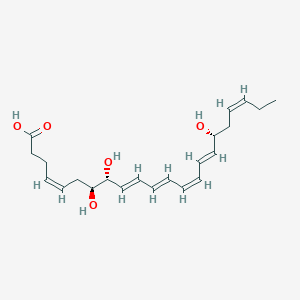

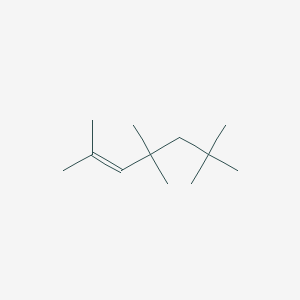

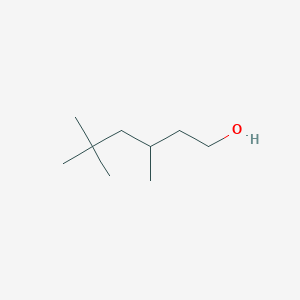

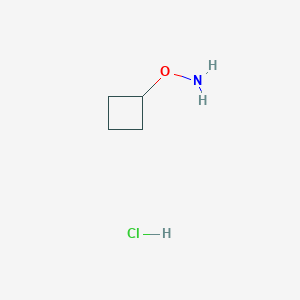

The molecular structure of O-Cyclobutyl-hydroxylamine hydrochloride consists of a cyclobutyl group attached to a hydroxylamine group . The molecular weight of the compound is 123.58 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, hydroxylamines in general are known to participate in various chemical reactions. For instance, O-benzoylhydroxylamines have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . Additionally, the reduction of oximes to hydroxylamines has been explored .

Scientific Research Applications

Biologic Activity of Hydroxylamine

Hydroxylamine is a product of normal cellular metabolism and has demonstrated both mutagenic in vitro potential and carcinostatic activity against certain tumors in animals. It also inactivates or inhibits a number of cellular enzymes and some viruses in vitro, while being recognized as a skin irritant and sensitizer. The complex biological interactions of hydroxylamine underscore its potential for diverse research applications, including studies on enzyme inhibition, virus inactivation, and cancer research (Gross, 1985).

Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids, which have been isolated from terrestrial and marine species, reveals over 60 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. The review of these compounds' structures, synthesis, origins, and biological activities, along with predicted additional biological activities, emphasizes the importance of cyclobutane-containing alkaloids in drug discovery and their role as a source of leads for new medications (Sergeiko et al., 2008).

Nitrogen Cycle and Hydroxylamine

In the context of the nitrogen cycle, hydroxylamine plays a significant role as an intermediate in the enzymatic conversion processes performed by aerobic ammonium oxidizing bacteria. The review discusses the still-debated enzymatic steps involving hydroxylamine's conversion to nitrite and highlights the role of hydroxylamine in greenhouse gas emissions, nitrogen metabolism, and microbial interactions within microbial communities and engineered systems. This research area offers potential for applications in environmental science, microbial ecology, and bioengineering (Soler-Jofra et al., 2020).

Safety and Hazards

While specific safety data for O-Cyclobutyl-hydroxylamine hydrochloride was not found, hydroxylamine hydrochloride, a related compound, is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for O-Cyclobutyl-hydroxylamine hydrochloride were not found, research into hydroxylamines and their derivatives is ongoing. For instance, the catalytic reduction of oximes to hydroxylamines is an area of active research . Additionally, the potential of hydroxylamines as NO donors is being explored .

Mechanism of Action

Target of Action

O-Cyclobutyl-hydroxylamine hydrochloride is a specialized compound used in proteomics research . .

Mode of Action

For instance, they can participate in O-alkylation and arylation reactions . In these reactions, the oxygen atom of hydroxylamines acts as a reactive nucleophile . This leads to the formation of oximes in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s known that oxime derivatives, which can be formed from hydroxylamines, have been involved in radical-type reactions . These reactions can lead to the cleavage of C-C bonds, which has significant implications in organic synthesis .

properties

IUPAC Name |

O-cyclobutylhydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-6-4-2-1-3-4;/h4H,1-3,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYASEGFDXUVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)ON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590292 |

Source

|

| Record name | O-Cyclobutylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137270-23-6 |

Source

|

| Record name | O-Cyclobutylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Cyclobutyl-hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.